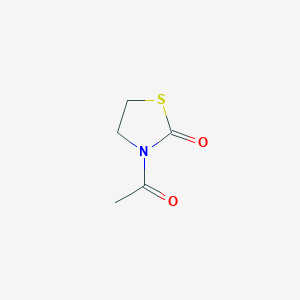

2-Thiazolidinone, 3-acetyl-

Description

BenchChem offers high-quality 2-Thiazolidinone, 3-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolidinone, 3-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20982-27-8 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

3-acetyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C5H7NO2S/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 |

InChI Key |

SFOSMNUQKPZHHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCSC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Acetyl-2-thiazolidinone: An In-depth Technical Guide

Disclaimer: Extensive literature searches did not yield specific experimental physicochemical data for 3-acetyl-2-thiazolidinone. The following guide provides data for the closest structural analog, 3-acetylthiazolidine-2-thione (CAS Number: 76397-53-0) , and presents general experimental protocols applicable to the characterization of thiazolidinone derivatives. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in the absence of data for the specific compound of interest.

Introduction to Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The physicochemical properties of thiazolidinone derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety as potential therapeutic agents.

Physicochemical Data of 3-Acetylthiazolidine-2-thione

As a close structural analog to 3-acetyl-2-thiazolidinone, the physicochemical properties of 3-acetylthiazolidine-2-thione offer the most relevant available data.

| Property | Value | Reference |

| CAS Number | 76397-53-0 | [2][3] |

| Molecular Formula | C₅H₇NOS₂ | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Refractive Index | n20D 1.66 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining key physicochemical properties of thiazolidinone derivatives.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For impure compounds, the melting point is typically depressed and occurs over a wider range.[4][5]

Methodology: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with high-boiling mineral oil or a digital melting point apparatus).

-

Heating: The sample is heated slowly and uniformly, with the temperature being carefully monitored. A heating rate of 1-2°C per minute is recommended near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. Kinetic and thermodynamic solubility are two common measurements.

Methodology: Kinetic Solubility Assay (High-Throughput Screening) [1][9][10]

-

Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Dilution: The DMSO stock solution is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microtiter plate.

-

Incubation and Equilibration: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.[9]

-

Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer, which measures light scattering.[9]

-

Quantification (Optional): To determine the concentration of the dissolved compound, the saturated solution can be filtered to remove any precipitate, and the filtrate is then analyzed by a suitable method such as UV spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[1][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration [12][13][14]

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method [15][16][17][18][19]

-

System Preparation: A biphasic system of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow of Thiazolidinone Derivatives

While the specific synthesis of 3-acetyl-2-thiazolidinone is not detailed in the reviewed literature, a general synthetic strategy for related thiazolidinone derivatives involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid.[20][21]

Caption: General synthesis of a thiazolidinone derivative.

Conclusion

This technical guide provides a summary of the available physicochemical information for 3-acetylthiazolidine-2-thione, a close structural analog of 3-acetyl-2-thiazolidinone, due to the absence of specific data for the latter in the scientific literature. The detailed experimental protocols for key physicochemical properties offer a practical framework for the characterization of this and related thiazolidinone derivatives. The provided synthesis workflow illustrates a common route to this important class of heterocyclic compounds. Further experimental investigation is required to elucidate the specific physicochemical profile of 3-acetyl-2-thiazolidinone.

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. butlerov.com [butlerov.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-acetyl-2-thiazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs to predict its characteristic spectral features. Detailed methodologies for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented to facilitate the characterization of 3-acetyl-2-thiazolidinone and its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this class of compounds.

Introduction

3-Acetyl-2-thiazolidinone belongs to the thiazolidinone family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of newly synthesized compounds within this class. This guide outlines the expected spectroscopic properties of 3-acetyl-2-thiazolidinone and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-acetyl-2-thiazolidinone. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Acetyl-2-Thiazolidinone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Acetyl) | ~2.2 | Singlet | The acetyl group protons are expected to appear as a sharp singlet. |

| CH₂ (C5) | ~3.2 | Triplet | Methylene protons adjacent to the sulfur atom. |

| CH₂ (C4) | ~4.0 | Triplet | Methylene protons adjacent to the nitrogen atom, deshielded by the acetyl group. |

Predicted data is based on general principles of NMR spectroscopy and data from related N-acyl thiazolidine derivatives.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Acetyl-2-Thiazolidinone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | ~24 |

| CH₂ (C5) | ~28 |

| CH₂ (C4) | ~50 |

| C=O (Acetyl) | ~170 |

| C=O (C2) | ~175 |

Predicted data is based on the analysis of various thiazolidinone and N-acetylated heterocyclic systems.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for 3-Acetyl-2-Thiazolidinone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide, Acetyl) | ~1690 | Strong |

| C=O (Lactam, C2) | ~1730 | Strong |

| C-N Stretch | ~1350 | Medium |

| C-S Stretch | ~690 | Medium-Weak |

The presence of two carbonyl groups will likely result in two distinct, strong absorption bands in the specified region.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 3-Acetyl-2-Thiazolidinone

| Fragment Ion | Predicted m/z | Notes |

| [M]⁺ | 145 | Molecular Ion |

| [M - CH₂CO]⁺ | 103 | Loss of ketene from the acetyl group. |

| [M - COCH₃]⁺ | 102 | Loss of the acetyl radical. |

| [CH₃CO]⁺ | 43 | Acetyl cation. |

Fragmentation patterns are predicted based on typical pathways for N-acetylated compounds and heterocyclic rings.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 3-acetyl-2-thiazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3-acetyl-2-thiazolidinone.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Information Flow in Structural Elucidation.

Conclusion

The spectroscopic analysis of 3-acetyl-2-thiazolidinone, while not extensively documented for the parent compound, can be reliably approached through the application of standard analytical techniques and by drawing comparisons with closely related analogs. This guide provides the foundational knowledge, predicted data, and experimental protocols necessary for researchers to confidently characterize this and similar molecules. The synergistic use of NMR, IR, and Mass Spectrometry, as outlined, is essential for the unambiguous structural determination required in modern chemical and pharmaceutical research.

An In-depth Technical Guide to 3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0), a versatile heterocyclic intermediate. This document collates available data on its chemical characteristics, synthesis methodologies, and explores its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and nitrification inhibitory effects. Detailed experimental frameworks and conceptual signaling pathways are presented to facilitate further research and development efforts involving this compound.

Chemical Properties

3-Acetyl-1,3-thiazolidine-2-thione, also known as 1-(2-Thioxothiazolidin-3-yl)ethanone, is a key intermediate in organic synthesis.[1][2] Its core structure features a thiazolidine ring, which is pivotal to its reactivity and potential biological applications.[3] The compound is typically available as a light yellow to brown clear liquid with a purity of 97% or higher.[1][4] For optimal stability, it should be stored at room temperature under an inert atmosphere.[5]

Table 1: Chemical and Physical Properties of CAS 76397-53-0

| Property | Value | Reference(s) |

| CAS Number | 76397-53-0 | [1][2][3][4][5] |

| IUPAC Name | 3-acetyl-1,3-thiazolidine-2-thione | [6][7] |

| Synonyms | 1-(2-Thioxothiazolidin-3-yl)ethanone; 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | [5][8] |

| Molecular Formula | C₅H₇NOS₂ | [4][5][9] |

| Molecular Weight | 161.25 g/mol | [5][8] |

| Appearance | Light yellow to brown clear liquid | [1][2][4] |

| Purity | ≥97% or ≥98% (GC) | [1][2][4][8] |

| Storage | Inert atmosphere, room temperature | [1][2][4][5] |

| SMILES Code | S=C1SCCN1C(C)=O | [5] |

| InChI Key | BMOBFBQWISCVKX-UHFFFAOYSA-N | [9] |

| Refractive Index | n20D 1.66 | [4] |

Synthesis and Experimental Protocols

The synthesis of 1,3-thiazolidine-2-thiones can be achieved through various synthetic routes. A common approach involves the reaction of β-amino alcohols with potassium ethylxanthate in ethanol.[4] Another versatile method is the multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates.[4] The N-acylation of the thiazolidine-2-thione core is a key step to introduce functionalities like the acetyl group in the title compound.

General Experimental Protocol for Synthesis of 1,3-Thiazolidine-2-thiones

The following protocol describes a generalized synthesis of the 1,3-thiazolidine-2-thione scaffold, which can be adapted for the synthesis of 3-Acetyl-1,3-thiazolidine-2-thione.

Materials:

-

β-amino alcohol

-

Potassium ethylxanthate

-

Ethanol

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Base (e.g., triethylamine or pyridine)

-

Appropriate solvents for reaction and purification

Procedure:

-

Synthesis of the Thiazolidine-2-thione Core:

-

Dissolve the β-amino alcohol in ethanol in a round-bottom flask.

-

Add potassium ethylxanthate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the 1,3-thiazolidine-2-thione.

-

-

N-Acetylation:

-

Dissolve the synthesized 1,3-thiazolidine-2-thione in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine) to the solution.

-

Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 3-Acetyl-1,3-thiazolidine-2-thione, by column chromatography.

-

Biological Activities and Potential Applications

While 3-Acetyl-1,3-thiazolidine-2-thione itself is primarily utilized as a synthetic intermediate, its core thiazolidine-2-thione structure is present in a wide range of biologically active molecules.[1][3] Derivatives have shown promise in various therapeutic and agricultural applications.

Antimicrobial Activity

Thiazolidine derivatives are known to exhibit significant antimicrobial properties.[3][8][10][11] One of the proposed mechanisms of action is the inhibition of the Type III Secretion System (T3SS) in Gram-negative bacteria.[9] The T3SS is a crucial virulence factor that bacteria use to inject effector proteins into host cells. By inhibiting this system, these compounds can reduce bacterial pathogenicity without necessarily killing the bacteria, which may reduce the selective pressure for developing resistance.[9]

Anti-inflammatory and Antioxidant Activity

Several studies have reported the anti-inflammatory and antioxidant properties of thiazolidine derivatives.[3][7] The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) tests.[7][12] The anti-inflammatory effects may be linked to the inhibition of enzymes involved in the inflammatory cascade or the scavenging of reactive oxygen species that contribute to inflammation.

Nitrification Inhibition

In the field of agriculture, thiazolidine compounds have been investigated as nitrification inhibitors.[13][14] Nitrification is the microbial oxidation of ammonia to nitrate in the soil. Inhibiting this process can reduce nitrogen loss from fertilizers and minimize the environmental impact associated with nitrate leaching and nitrous oxide emissions.[13] The mechanism involves the inhibition of ammonia-oxidizing bacteria.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of 3-Acetyl-1,3-thiazolidine-2-thione and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (3-Acetyl-1,3-thiazolidine-2-thione)

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the bacterial strain.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (broth + bacteria) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add the test compound solutions to the respective wells.

-

Include a control (DPPH solution + methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0) is a valuable chemical intermediate with a wide range of potential applications stemming from the inherent biological activities of its thiazolidine-2-thione core. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological roles. The detailed experimental frameworks and conceptual pathways are intended to serve as a starting point for researchers and drug development professionals to explore the full potential of this compound and its derivatives in pharmaceuticals, agriculture, and beyond. Further research is warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced biological efficacy.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

The Biological Potential of 3-Acetyl-Thiazolidinone Derivatives: A Technical Guide

Abstract: The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The introduction of an acetyl group at the N-3 position of the thiazolidinone ring has been a strategic modification to explore and enhance its therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 3-acetyl-thiazolidinone derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Synthesis of 3-Acetyl-Thiazolidinone Derivatives

The synthesis of 3-acetyl-thiazolidinone derivatives typically involves a multi-step process. A common route begins with the reaction of an appropriate amine and aldehyde to form a Schiff base (imine intermediate). This is followed by cyclocondensation with a mercapto-acid (like thioglycolic acid) to form the core thiazolidinone ring. The final step involves the acetylation of the nitrogen at the 3-position.[3][4]

Caption: General synthesis workflow for 3-acetyl-thiazolidinone derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid derivatives: This protocol is a generalized representation based on common laboratory practices.[5][6]

-

Formation of Thiazolidine-4-carboxylic Acid (Intermediate I): An appropriate amino acid is reacted with an aldehyde or ketone in a suitable solvent. This is followed by the addition of thioglycolic acid, leading to the formation of the thiazolidine-4-carboxylic acid derivative. The mixture is typically refluxed for several hours.[6]

-

N-Acetylation (Formation of Intermediate II): The synthesized thiazolidine-4-carboxylic acid derivative (Intermediate I) is treated with acetic anhydride. The reaction is often carried out at an elevated temperature (e.g., 90°C) to facilitate the acetylation of the nitrogen at the 3-position.[5]

-

Coupling with Amino Acid Esters (Final Product): The N-acetylated intermediate (Intermediate II) is coupled with an amino acid methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically initiated at 0°C and then allowed to proceed at room temperature for several hours.[5]

-

Purification: The final product is purified using standard techniques such as filtration to remove by-products (like dicyclohexylurea if DCC is used) and recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-acetyl-thiazolidinone derivative.[7]

Biological Potential

3-Acetyl-thiazolidinone derivatives have demonstrated a wide array of pharmacological activities, positioning them as a versatile scaffold in drug discovery.

Antimicrobial Activity

These compounds have been tested against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][8] The mechanism of action for thiazolidinones can involve the inhibition of essential bacterial processes, such as the Type III Secretion System (T3SS), which is crucial for virulence in many Gram-negative pathogens.[9] The β-lactam ring structure within the thiazolidinone core is thought to play a role by preventing the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

Caption: Inhibition of the bacterial Type III Secretion System (T3SS).

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound ID | Test Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5 | S. Typhimurium | MIC | 0.008–0.06 mg/mL | [11] |

| 8 | MRSA, P. aeruginosa, E. coli | MIC | More potent than ampicillin | [11] |

| 15 | MRSA, P. aeruginosa, E. coli | MIC | More potent than ampicillin | [11] |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | Antibacterial Activity | Active | [8] |

| 4e, 4h, 4j | E. coli | Antibacterial Activity | Better than standard antibiotic | [12] |

| 4a, 4d, 4e, 4h, 4i, 4j | S. aureus | Antibacterial Activity | Greater than amoxicillin-clavulanate |[12] |

Note: MIC = Minimum Inhibitory Concentration.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiazolidinone derivatives against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer.[13][14] One of the key mechanisms contributing to their cytotoxic effect is the induction of apoptosis (programmed cell death).[15] Certain derivatives have been shown to trigger apoptosis through the activation of key executioner enzymes like caspase-3 and caspase-7.[15]

Caption: Apoptosis induction via the Caspase-3/7 signaling pathway.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Compound ID | Cancer Cell Line(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4d | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | lgGI50 (mean) | -5.35 | [13] |

| 4d | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | lgTGI (mean) | -4.78 | [13] |

| 7a | Leukemia (CCRF-CEM) | logGI50 | -5.61 | [13] |

| 63 | MCF7 (Breast), HELA (Cervical) | IC50 | 1.07 µg/mL, 1.97 µg/mL | [16] |

| 6f / 6g | HT-1080, A-549, MDA-MB-231 | Cytotoxicity | Potent activity (IC50 ~13-25 µM) | [15] |

| 29 | K562 (Leukemia) | IC50 | 7.90 ± 1.70 µM | [17] |

| 32 | K562 (Leukemia) | IC50 | 9.44 ± 2.34 µM |[17] |

Note: GI50 = 50% Growth Inhibition; TGI = Total Growth Inhibition; IC50 = 50% Inhibitory Concentration.

Anti-inflammatory Activity

Thiazolidinone derivatives have emerged as significant candidates for the development of new anti-inflammatory drugs.[18][19] Their mechanism often involves the downregulation of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives have been shown to suppress the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18] This inhibition is often achieved by regulating the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of the inflammatory response.[18]

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Table 3: Anti-inflammatory Activity of Thiazolidinone Derivatives

| Compound ID | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| B | LPS-stimulated RAW 264.7 cells | NF-κB (p65) Production | Significant dose-dependent inhibition | [18] |

| D | LPS-stimulated RAW 264.7 cells | NF-κB (p65) Production | Significant dose-dependent inhibition | [18] |

| 3a | COX-2 | % Inhibition | 55.76% | [20] |

| 3b | COX-2 | % Inhibition | 61.75% | [20] |

| 3f | COX-2 | % Inhibition | 46.54% | [20] |

| 24a | COX-1 / COX-2 | IC50 | 5.6 µM / 1.52 µM | [21] |

| 24b | COX-1 / COX-2 | IC50 | 4.5 µM / 1.06 µM |[21] |

Note: LPS = Lipopolysaccharide; NF-κB = Nuclear Factor-kappa B; COX = Cyclooxygenase; IC50 = 50% Inhibitory Concentration.

Conclusion

3-Acetyl-thiazolidinone derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The ease of synthetic modification at various positions on the thiazolidinone ring allows for the fine-tuning of their biological activity. The extensive research into their antimicrobial, anticancer, and anti-inflammatory properties, supported by mechanistic studies, confirms their potential as lead compounds in modern drug discovery. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to translate the promising in-vitro results into tangible therapeutic applications.

References

- 1. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uokerbala.edu.iq [uokerbala.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 17. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

"literature review of 2-thiazolidinone synthesis methods"

A Technical Guide to the Synthesis of 2-Thiazolidinones

Introduction: The 2-thiazolidinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. As a saturated version of the thiazole ring with a carbonyl group at the second position, this structure is a cornerstone in medicinal chemistry, featured in drugs with antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] This technical guide provides a comprehensive review of the primary synthetic strategies for constructing the 2-thiazolidinone core, offering detailed experimental protocols, comparative data, and visual schematics to aid researchers in drug development and synthetic chemistry.

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic route for a target 2-thiazolidinone derivative depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following workflow illustrates a typical decision-making process.

Caption: Decision workflow for selecting a 2-thiazolidinone synthesis route.

Core Synthetic Strategies and Protocols

Several robust methods have been established for the synthesis of the 2-thiazolidinone ring system. The most prominent strategies are detailed below.

Cyclization of Thiourea with α-Halo Carbonyl Compounds

A widely employed method involves the reaction of thiourea or its N-substituted derivatives with α-halo carbonyl compounds, most commonly chloroacetic acid.[3] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form a 2-iminothiazolidin-4-one intermediate. Subsequent acid-catalyzed hydrolysis yields the desired 2,4-thiazolidinedione.[4]

Caption: General scheme for thiazolidinedione synthesis from thiourea.

Detailed Experimental Protocol:

-

Synthesis of 2-Iminothiazolidin-4-one: A mixture of thiourea (1 molar part) and chloroacetic acid (1 to 1.5 molar parts) is refluxed in water or ethanol as a solvent.[5] The reaction is typically carried out at temperatures between 40 and 100 °C for 1 to 10 hours.[5] The acidity of chloroacetic acid self-catalyzes the reaction, avoiding the need for additional catalysts.[5]

-

Hydrolysis to Thiazolidine-2,4-dione: The resulting 2-iminothiazolidin-4-one intermediate is then subjected to acid hydrolysis, often by refluxing in the presence of concentrated HCl, to yield the final thiazolidine-2,4-dione product.[4]

Reaction of β-Aminoethanethiol (Cysteamine) with Carbonyl Sources

This method provides a direct route to N-unsubstituted 2-thiazolidinones. Cysteamine, which contains both a nucleophilic amine and a thiol group, can be cyclized with various carbonyl-containing reagents like urea or phosgene derivatives.

Caption: Synthesis of 2-thiazolidinone from cysteamine.

Detailed Experimental Protocol: A one-step synthesis has been developed by reacting 2-aminoethylmercaptan hydrochloride with urea.[6] This process proceeds under mild conditions and provides good yields of the 2-thiazolidinone product.[6] In a typical procedure, a suspension of 2-[bis(methylthio)methylene]malononitrile and cysteamine in ethanol is stirred at room temperature for 4 hours to produce 2-(thiazolidin-2-ylidene)malononitrile, a related scaffold.[7]

Cyclization of Thiosemicarbazones with α-Haloesters

This strategy is particularly useful for synthesizing N-amino or N-substituted amino 2-thiazolidinones, which can be further modified. Thiosemicarbazones, formed from the condensation of an aldehyde or ketone with thiosemicarbazide, undergo cyclization upon reaction with α-haloesters like ethyl bromoacetate.[3][8]

Caption: Synthesis of thiazolidinones from thiosemicarbazones.

Detailed Experimental Protocol:

-

Step 1: Synthesis of Thiosemicarbazone: To a solution of a substituted thiosemicarbazide (e.g., 4-chlorophenylthiosemicarbazide, 3 mmol) in ethanol (33 mL), the corresponding aldehyde (e.g., 1-substituted-1H-indole-3-carbaldehyde, 1.05 equiv) and acetic acid (0.50 mL) are added. The mixture is heated under reflux for 3 hours. After cooling, the solid product is filtered and recrystallized.[8]

-

Step 2: Cyclization to Thiazolidin-4-one: A mixture of the thiosemicarbazone from Step 1 (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (4.5 mmol) in ethanol (30 mL) is stirred at 80 °C for 6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed, and recrystallized to yield the final product.[8]

Comparative Data of Synthesis Methods

The efficiency of different synthetic methods can vary significantly. The table below summarizes quantitative data from various reported procedures for synthesizing 2-thiazolidinone and its derivatives.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

| From Thiourea | Thiourea, Chloroacetic Acid | Water or Ethanol, Reflux (40-100 °C), 1-10 h | 32.5–86.4 | [5] |

| From Thiosemicarbazone | (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, Ethyl bromoacetate | Anhydrous Sodium Acetate, Ethanol, 80 °C, 6 h | 94 | [8] |

| From Thiosemicarbazone | (E)-N-(4-Chlorophenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, Ethyl bromoacetate | Anhydrous Sodium Acetate, Ethanol, 80 °C, 6 h | 94 | [8] |

| From Cysteamine Derivative | 2-[bis(methylthio)methylene]malononitrile, Cysteamine | Ethanol, Room Temperature, 4 h | 73 | [7] |

| From Hydrazide & Isothiocyanate (Precursor) | 2-((2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide, Isothiocyanates | Dichloromethane, Room Temperature, 3 h | 70-85 | [9] |

| Cyclization of Thiourea Derivative | N,N-disubstituted thioureas, Dialkyl acetylenedicarboxylates | Dichloromethane, Room Temperature, 5 h | 65-80 | [9] |

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the 3-Acetyl-2-Thiazolidinone Core

For Researchers, Scientists, and Drug Development Professionals

The 3-acetyl-2-thiazolidinone core is a valuable chiral auxiliary in organic synthesis, prized for its ability to direct stereoselective transformations. This guide provides a comprehensive overview of its reactivity, including its synthesis, key reactions, and applications in the construction of complex molecular architectures. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in a research and development setting.

Synthesis of the 3-Acetyl-2-Thiazolidinone Core

The 3-acetyl-2-thiazolidinone core is typically prepared by the N-acylation of 2-thiazolidinone. This can be achieved using acetyl chloride or acetic anhydride.

Experimental Protocol: Acetylation of 2-Thiazolidinone with Acetic Anhydride

A mixture of 2-thiazolidinone (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at 100°C for 2 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with aqueous citric acid and stirred. Following extraction with an organic solvent such as ethyl acetate, the organic layer is washed, dried, and concentrated to afford the 3-acetyl-2-thiazolidinone product.[1]

Key Reactions of the 3-Acetyl-2-Thiazolidinone Core

The reactivity of the 3-acetyl-2-thiazolidinone core is primarily centered around the generation of a chiral enolate from the acetyl group, which can then participate in a variety of stereoselective bond-forming reactions.

Diastereoselective Aldol Reactions

The enolate of 3-acetyl-2-thiazolidinone and its thio-analogs (N-acetylthiazolidinethiones) undergo highly diastereoselective aldol reactions with a wide range of aldehydes. The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and chiral auxiliary.

For instance, the nickel-catalyzed asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, a close analog, with various aromatic aldehydes provides the corresponding anti-aldol adducts with outstanding stereocontrol and in high yields.[2]

Quantitative Data for Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione

| Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-Methoxybenzaldehyde | 95 | >95:5 | 99 |

| Benzaldehyde | 89 (gram scale) | >95:5 | >99 |

| 4-Trifluoromethylbenzaldehyde | 72 | >95:5 | >99 |

| 2-Naphthaldehyde | 92 | >95:5 | >99 |

Data extracted from a study on a closely related N-azidoacetyl analog, which is expected to exhibit similar reactivity trends.[2][3]

Experimental Protocol: Nickel-Catalyzed Asymmetric Aldol Reaction

To a solution of the N-acyl-1,3-thiazolidine-2-thione (1.0 mmol), an aromatic aldehyde (1.1 mmol), and a chiral Nickel(II)-BINAP catalyst (2-6 mol%) in dichloromethane (2.5 mL) at -20°C under a nitrogen atmosphere, is added triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.5 mmol) and 2,6-lutidine (1.5 mmol). The reaction is stirred at this temperature until completion. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the anti-aldol adduct.[2]

References

- 1. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Screening of 3-Acetyl-2-Thiazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-acetyl-2-thiazolidinone derivatives and their subsequent evaluation for antimicrobial activity. The methodologies are presented to guide researchers in the development of novel antimicrobial agents based on the thiazolidinone scaffold.

Introduction

Thiazolidinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-acetyl-2-thiazolidinone core represents a key pharmacophore, and its derivatization offers a promising avenue for the discovery of new and effective antimicrobial agents to combat the growing challenge of antibiotic resistance.

Synthesis of 3-Acetyl-2-Thiazolidinone Derivatives

The synthesis of 3-acetyl-2-thiazolidinone derivatives is typically achieved through a two-step process: first, the synthesis of the 2-thiazolidinone precursor, followed by N-acetylation at the 3-position. Further derivatization at other positions can be performed to create a library of compounds for screening.

Experimental Protocol: Synthesis of 2-Thiazolidinone

This protocol outlines the synthesis of the precursor 2-thiazolidinone from 2-aminoethanol and carbon disulfide.

Materials:

-

2-Aminoethanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1 equivalent) in methanol.

-

Cool the solution in an ice bath and slowly add 2-aminoethanol (1 equivalent).

-

To this cooled solution, add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Following the stirring period, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate is the 2-thiazolidinone product.

-

Collect the solid by vacuum filtration using a Buchner funnel, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: N-Acetylation of 2-Thiazolidinone

This protocol describes the acetylation of the synthesized 2-thiazolidinone to yield 3-acetyl-2-thiazolidinone.

Materials:

-

2-Thiazolidinone

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 2-thiazolidinone (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Add a base such as triethylamine (1.2 equivalents) or pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-acetyl-2-thiazolidinone can be purified by column chromatography on silica gel.

Antimicrobial Screening of 3-Acetyl-2-Thiazolidinone Derivatives

The synthesized derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the MIC of the synthesized compounds using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.

Materials:

-

Synthesized 3-acetyl-2-thiazolidinone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

-

Dimethyl sulfoxide (DMSO) as a solvent for the compounds

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO at the highest concentration used). Also, include wells with standard antibiotics as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity of synthesized 3-acetyl-2-thiazolidinone derivatives is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.

| Compound ID | R Group | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) |

| 1 | H | 64 | 128 | >256 | >256 | 128 |

| 2a | 4-Chlorophenyl | 16 | 32 | 64 | 128 | 32 |

| 2b | 4-Methoxyphenyl | 32 | 64 | 128 | >256 | 64 |

| 2c | 2,4-Dichlorophenyl | 8 | 16 | 32 | 64 | 16 |

| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 1 | - |

| Fluconazole | - | - | - | - | - | 8 |

Note: The data presented is a representative summary based on published literature for similar thiazolidinone derivatives and should be confirmed by experimental evaluation.

Visualization of Workflows

The following diagrams illustrate the key workflows described in these application notes.

Caption: Workflow for the synthesis of 3-acetyl-2-thiazolidinone derivatives.

Application of 3-Acetyl-2-Thiazolidinone in Agrochemical Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-thiazolidinone and its derivatives are emerging as a versatile class of compounds in the agrochemical sector. Possessing a unique thiazolidinone heterocyclic structure, these molecules have demonstrated significant potential as fungicides, plant growth regulators, and insect growth regulators. Their multifaceted modes of action, including the elicitation of plant defense mechanisms and the disruption of critical life processes in pests, make them promising candidates for the development of novel and sustainable crop protection solutions.

These application notes provide a comprehensive overview of the use of 3-acetyl-2-thiazolidinone in agrochemical formulations, detailing experimental protocols for formulation, efficacy testing, and elucidating its potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Antifungal and Insecticidal Activity

The following tables summarize the biological activity of various thiazolidinone derivatives against common fungal pathogens and insect pests. This data highlights the potential efficacy of this class of compounds in an agricultural context.

Table 1: In Vitro Antifungal Activity of Thiazolidinone Derivatives

| Compound/Derivative | Target Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Mycosidine Congeners | Candida spp. | Varies by derivative | [1] |

| 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Microsporum canis | 2-8 | [1] |

| 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Trichophyton rubrum | 2-8 | [1] |

| 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives | Rhodotorula spp. | Varies by derivative | |

| 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives | Trichosporon asahii | Varies by derivative | |

| Thiazolidinone-benzothiazole-triazole hybrids | Aspergillus niger | Varies by derivative | [2] |

| Thiazolidinone-benzothiazole-triazole hybrids | Candida albicans | Varies by derivative | [2] |

Table 2: Insect Growth Regulatory Activity of Cinnamyl-Thiazolidinedione Compounds

| Compound | Target Insect | Activity | Mechanism of Action | Reference |

| Cinnamyl-thiazolidinedione derivatives | Lepidopteran pests (e.g., Ostrinia furnacalis) | Significant larvicidal and growth regulation effects. | Inhibition of multiple chitinases, regulation of the chitin metabolism pathway. |

Experimental Protocols

Protocol 1: Preparation of a Wettable Powder (WP) Formulation

This protocol provides a general method for preparing a wettable powder formulation. The specific ratios of components may need to be optimized for 3-acetyl-2-thiazolidinone.

Materials:

-

3-Acetyl-2-thiazolidinone (active ingredient, AI)

-

Wetting agent (e.g., Triton X-100)

-

Dispersing agent (e.g., Tensiofix LX)

-

Filler/carrier (e.g., Kaolin clay)

-

Protective agent against UV light (optional)

-

Air jet mill or similar grinding apparatus

-

Blender/mixer

Procedure:

-

Pre-milling: Dry the active ingredient, filler, and other solid components to a moisture content of less than 1%.

-

Mixing: In a blender, thoroughly mix the 3-acetyl-2-thiazolidinone with the wetting agent, dispersing agent, filler, and UV protective agent in the desired proportions. A typical starting formulation might be 50% AI, 5% wetting agent, 5% dispersing agent, and 40% filler.

-

Grinding: Pass the mixture through an air jet mill to achieve a fine, uniform particle size (typically <10 µm). This is crucial for good suspensibility in water.

-

Quality Control:

-

Wettability Test: Add a known amount of the WP to water. It should become completely wet and sink within a specified time (e.g., 1-2 minutes).[3]

-

Suspensibility Test: Measure the amount of active ingredient that remains suspended in a column of water after a set time. A high suspensibility ensures uniform application.[3]

-

-

Packaging: Store the final wettable powder in airtight, moisture-proof packaging.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of an emulsifiable concentrate, suitable for active ingredients that are soluble in organic solvents.

Materials:

-

3-Acetyl-2-thiazolidinone (active ingredient, AI)

-

Solvent (e.g., a mixture of a saturated monohydric alcohol and a fatty acid ester)[4]

-

Emulsifier (a blend of non-ionic and anionic surfactants)

-

Stabilizer (optional)

-

Mixing vessel with an agitator

Procedure:

-

Dissolution: In the mixing vessel, dissolve the 3-acetyl-2-thiazolidinone in the chosen solvent system. Gentle heating and agitation may be required to ensure complete dissolution.

-

Addition of Emulsifier: Once the active ingredient is fully dissolved, add the emulsifier blend to the solution and mix thoroughly. The choice and concentration of the emulsifier are critical for the stability of the emulsion when diluted with water.

-

Homogenization: Continue to agitate the mixture until a clear, homogeneous solution is obtained.

-

Quality Control:

-

Emulsion Stability Test: Dilute a sample of the EC with water at the recommended application rate. The resulting emulsion should be stable, with no signs of separation, creaming, or sedimentation for a specified period.

-

Particle Size Analysis: After emulsification, the droplet size should be in the sub-micron to a few micron range for optimal coverage and efficacy.

-

-

Packaging: Package the final EC formulation in solvent-resistant containers.

Protocol 3: Greenhouse Efficacy Evaluation of a Fungicidal Formulation

This protocol describes a method for testing the efficacy of a 3-acetyl-2-thiazolidinone formulation against a target fungal pathogen in a controlled greenhouse environment.

Materials:

-

Healthy, susceptible host plants (e.g., tomato, cucumber)

-

Culture of the target fungal pathogen (e.g., Botrytis cinerea, Phytophthora infestans)

-

3-Acetyl-2-thiazolidinone formulation (WP or EC)

-

Control formulation (without the active ingredient)

-

Commercial standard fungicide

-

Spray application equipment

-

Greenhouse with controlled temperature, humidity, and lighting

Procedure:

-

Plant Propagation: Grow the host plants from seed to a suitable developmental stage (e.g., 4-6 true leaves). Ensure uniform growth conditions for all plants.

-

Treatment Application:

-

Prepare spray solutions of the 3-acetyl-2-thiazolidinone formulation, the control formulation, and the commercial standard at the desired concentrations.

-

Randomly assign plants to treatment groups (at least 3-4 replicates per treatment).

-

Apply the treatments to the foliage until runoff, ensuring complete coverage.

-

Include an untreated control group.

-

-

Inoculation:

-

After the spray has dried (typically 24 hours), inoculate the plants with a spore suspension of the target pathogen.

-

Maintain high humidity conditions to promote infection.

-

-

Disease Assessment:

-

After a suitable incubation period (e.g., 5-7 days), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 4: Field Trial for Efficacy Evaluation

This protocol provides a framework for conducting a field trial to evaluate the performance of a 3-acetyl-2-thiazolidinone formulation under real-world agricultural conditions.

Materials:

-

3-Acetyl-2-thiazolidinone formulation

-

Commercial standard fungicide

-

Control (untreated)

-

Field plot with a history of the target disease

-

Standard agricultural equipment for planting, spraying, and harvesting

-

Data collection tools

Procedure:

-

Trial Design:

-

Application:

-

Apply the treatments at the recommended growth stage of the crop and at specified intervals.

-

Use calibrated spray equipment to ensure accurate application rates.[5]

-

-

Monitoring and Data Collection:

-

Throughout the growing season, monitor the plots for disease incidence and severity.

-

Collect data on crop phytotoxicity, if any.

-

At the end of the season, measure crop yield and quality parameters.

-

-

Data Analysis:

-

Statistically analyze the disease, yield, and quality data to evaluate the efficacy of the 3-acetyl-2-thiazolidinone formulation compared to the standard and untreated controls.[6]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized plant defense signaling pathway potentially activated by 3-acetyl-2-thiazolidinone.

Caption: Proposed mechanism of action for thiazolidinone-based insect growth regulators.

References

- 1. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jabsonline.org [jabsonline.org]

- 4. EP4003015A1 - Emulsifiable concentrate formulations and their uses - Google Patents [patents.google.com]

- 5. Crop Protection Network [cropprotectionnetwork.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Synthetic Routes to Functionalized 3-Acetyl-2-Thiazolidinones: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the 3-acetyl-2-thiazolidinone core represents a versatile starting point for creating diverse molecular architectures with significant biological potential. This document provides detailed application notes and protocols for the synthesis of 3-acetyl-2-thiazolidinones and their subsequent functionalization, presenting a clear pathway for laboratory application.

The synthesis of functionalized 3-acetyl-2-thiazolidinones is a multi-step process that begins with the formation of the core 2-thiazolidinone ring, followed by N-acetylation, and finally, functionalization at the C5 position. This guide will walk through each of these key stages, providing detailed experimental protocols and summarizing relevant data in accessible formats.

I. Synthesis of the 2-Thiazolidinone Core

The foundational step in this synthetic journey is the construction of the 2-thiazolidinone ring. A common and efficient method involves the reaction of ethanolamine with carbon disulfide.

Protocol 1: Synthesis of 2-Thiazolidinone

This protocol outlines the synthesis of the initial 2-thiazolidinone ring system.

Materials:

-

Ethanolamine

-

Carbon Disulfide

-

Methanol

-

Potassium Hydroxide (or Sodium Hydroxide)

-

Hydrochloric Acid

-

Diethyl Ether

Procedure:

-

A solution of potassium hydroxide in methanol is prepared and cooled in an ice bath.

-

Ethanolamine is added dropwise to the cooled methanolic KOH solution with continuous stirring.

-

Carbon disulfide is then added portion-wise to the reaction mixture, maintaining the low temperature.

-

The reaction mixture is allowed to stir at room temperature for several hours to form the dithiocarbamate salt.

-

The reaction is then acidified with hydrochloric acid.

-

The resulting product is extracted with diethyl ether.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-thiazolidinone.

II. N-Acetylation of the 2-Thiazolidinone Core

With the 2-thiazolidinone in hand, the next crucial step is the introduction of the acetyl group at the nitrogen atom (N3 position). This is typically achieved through acylation with acetic anhydride in the presence of a base catalyst like pyridine.

Protocol 2: Synthesis of 3-Acetyl-2-thiazolidinone

This protocol details the N-acetylation of the previously synthesized 2-thiazolidinone.

Materials:

-

2-Thiazolidinone

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

2-Thiazolidinone is dissolved in anhydrous pyridine under an inert atmosphere.

-

The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of methanol.

-

The mixture is concentrated under reduced pressure, and co-evaporated with toluene to remove residual pyridine.

-

The residue is dissolved in dichloromethane and washed successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford 3-acetyl-2-thiazolidinone.

III. Functionalization of 3-Acetyl-2-thiazolidinone

The presence of the N-acetyl group activates the methylene protons at the C5 position, making them susceptible to deprotonation and subsequent reaction with electrophiles. A primary example of this is the aldol-type condensation with aromatic aldehydes to introduce a benzylidene moiety at the C5 position.

Protocol 3: Aldol Condensation for the Synthesis of 5-Benzylidene-3-acetyl-2-thiazolidinone

This protocol describes a general procedure for the functionalization of 3-acetyl-2-thiazolidinone via an aldol condensation with an aromatic aldehyde.

Materials:

-

3-Acetyl-2-thiazolidinone

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Base (e.g., Piperidine, Sodium Ethoxide)

-

Solvent (e.g., Ethanol, Glacial Acetic Acid)

-

Ice-cold Water

Procedure:

-

3-Acetyl-2-thiazolidinone and the aromatic aldehyde are dissolved in a suitable solvent such as ethanol or glacial acetic acid.

-

A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following tables summarize the typical yields and key characterization data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-Thiazolidinone | C₃H₅NOS | 103.14 | 70-85 | 56-58 |

| 3-Acetyl-2-thiazolidinone | C₅H₇NO₂S | 145.18 | 80-90 | 68-70 |

| 5-Benzylidene-3-acetyl-2-thiazolidinone | C₁₂H₁₁NO₂S | 233.29 | 75-85 | 155-157 |

| 5-(4-Chlorobenzylidene)-3-acetyl-2-thiazolidinone | C₁₂H₁₀ClNO₂S | 267.73 | 80-90 | 188-190 |

Table 1: Physical and Yield Data for Synthesized Thiazolidinone Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-Thiazolidinone | 3.35 (t, 2H, CH₂S), 3.80 (t, 2H, CH₂N), 8.50 (br s, 1H, NH) | 31.5 (CH₂S), 45.0 (CH₂N), 175.0 (C=O) | 3200 (N-H), 1680 (C=O) |

| 3-Acetyl-2-thiazolidinone | 2.50 (s, 3H, COCH₃), 3.20 (t, 2H, CH₂S), 4.10 (t, 2H, CH₂N) | 24.0 (COCH₃), 29.0 (CH₂S), 46.0 (CH₂N), 170.0 (NC=O), 172.0 (C=O) | 1725, 1690 (C=O) |

| 5-Benzylidene-3-acetyl-2-thiazolidinone | 2.55 (s, 3H, COCH₃), 4.20 (s, 2H, CH₂S), 7.30-7.50 (m, 5H, Ar-H), 7.80 (s, 1H, =CH) | 24.2 (COCH₃), 32.0 (CH₂S), 125.0, 128.5, 129.0, 130.0, 134.0 (Ar-C, C=CH), 168.0 (NC=O), 171.0 (C=O) | 1730, 1695 (C=O), 1610 (C=C) |

Table 2: Spectroscopic Data for Synthesized Thiazolidinone Derivatives.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this document.

Caption: Synthesis of the 2-thiazolidinone core.

Caption: N-Acetylation of 2-thiazolidinone.

Caption: Functionalization via Aldol Condensation.

Caption: Overall Experimental Workflow.

Application Notes and Protocols for High-Throughput Screening of 3-Acetyl-2-thiazolidinone Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The 3-acetyl-2-thiazolidinone scaffold, in particular, represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) of libraries containing these compounds is a critical step in identifying lead molecules with desired pharmacological properties. These properties can range from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities.[1]

This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a hypothetical 3-acetyl-2-thiazolidinone library. The primary focus is on the identification of inhibitors of a generic protein kinase, a common target class for which thiazolidinones have shown potential.[3][4][5][6][7] The protocols are designed to be adaptable to various specific kinase targets and laboratory automation platforms.

Data Presentation

Effective HTS campaigns generate large volumes of data. Clear and concise presentation of this data is essential for identifying and prioritizing hits. The following tables provide templates for summarizing quantitative data from primary and secondary screening assays.

Table 1: Primary HTS Data Summary - Single-Point Screening

| Compound ID | Concentration (µM) | Percent Inhibition (%) | Z-Score | Hit Classification |

| Cmpd-001 | 10 | 5.2 | -0.15 | Inactive |

| Cmpd-002 | 10 | 85.7 | 3.25 | Hit |

| Cmpd-003 | 10 | 12.3 | 0.45 | Inactive |

| ... | ... | ... | ... | ... |

| Cmpd-N | 10 | 92.1 | 3.80 | Hit |

Z-score is a measure of how many standard deviations a data point is from the mean of the plate. A common threshold for hit selection is a Z-score > 3.[8][9]

Table 2: Secondary Assay Data - Dose-Response and IC50 Determination

| Compound ID | IC50 (µM) | Hill Slope | R² Value |

| Cmpd-002 | 1.5 | 1.1 | 0.98 |

| Cmpd-098 | 0.8 | 0.9 | 0.99 |

| Cmpd-154 | 5.2 | 1.3 | 0.97 |

| ... | ... | ... | ... |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed protocols for a typical HLS campaign targeting a protein kinase. These protocols can be adapted for various assay formats and detection technologies.

Protocol 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace a fluorescently labeled tracer from the kinase active site.[10][11][12][13][14][15]

Materials:

-

3-Acetyl-2-thiazolidinone compound library (10 mM in DMSO)

-

Purified protein kinase

-

Fluorescently labeled tracer (ligand for the kinase)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Automated liquid handling system

-

Microplate reader with FP capabilities

Procedure:

-

Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

-

Enzyme Addition: Add 2.5 µL of the protein kinase solution (2X final concentration) to each well of the assay plate.

-